

# An In-depth Technical Guide to the Spectral Data of 2-Ethylbutanamide

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Compound of Interest		
Compound Name:	2-Ethylbutanamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Ethylbutanamide** (CAS No. 1114-38-1), a valuable compound in various research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and properties.

**Compound Information** 

Identifier	Value
IUPAC Name	2-ethylbutanamide
CAS Number	1114-38-1[1]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO[1]
Molecular Weight	115.17 g/mol [1]
Canonical SMILES	CCC(CC)C(=O)N[1]

### **Spectroscopic Data**

The following sections provide a detailed summary of the NMR, IR, and Mass Spec data for **2-Ethylbutanamide**.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Spectral Data

The <sup>1</sup>H NMR spectrum of **2-Ethylbutanamide** is characterized by distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	-CH₃ (ethyl groups)
Data not available	Data not available	Data not available	-CH <sub>2</sub> - (ethyl groups)
Data not available	Data not available	Data not available	-CH- (methine)
Data not available	Data not available	Data not available	-NH2 (amide)

<sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the **2- Ethylbutanamide** molecule.

Chemical Shift (δ) (ppm)	Assignment
Data not available	-CH₃
Data not available	-CH <sub>2</sub> -
Data not available	-CH-
Data not available	-C=O

#### Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Ethylbutanamide** 



displays characteristic absorption bands for its amide and alkyl groups.

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
Data not available	Strong	C=O Stretch (Amide I)
Data not available	Medium	N-H Bend (Amide II)
Data not available	Medium	N-H Stretch
Data not available	Strong	C-H Stretch (Alkyl)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-Ethylbutanamide** is obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity (%)	Possible Fragment
115	Data not available	[M]+ (Molecular Ion)
87	Data not available	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
72	Data not available	[M - $C_3H_7$ ]+ or [CH(CH <sub>2</sub> CH <sub>3</sub> )C(O)NH <sub>2</sub> ]+
43	Data not available	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

### **NMR Spectroscopy**

Sample Preparation: A sample of **2-Ethylbutanamide** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).



<sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the spectrum. Data is typically collected over a spectral width of 0-12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

<sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz <sup>1</sup>H instrument). The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

#### FT-IR Spectroscopy

Sample Preparation: A small amount of solid **2-Ethylbutanamide** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet holder) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, and it is usually displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

Sample Preparation: A dilute solution of **2-Ethylbutanamide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in the range of  $10-100 \ \mu g/mL$ .

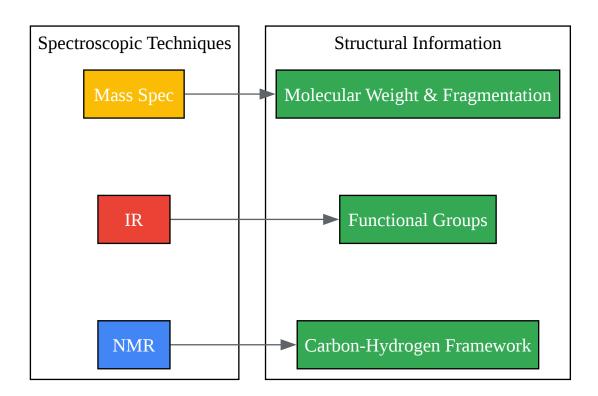
GC Separation: A small volume (e.g.,  $1 \mu L$ ) of the prepared sample is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for the separation of polar compounds. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities and the solvent. Helium is typically used as the carrier gas.



MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used for fragmentation, typically at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum shows the molecular ion and various fragment ions.

#### **Visualizations**

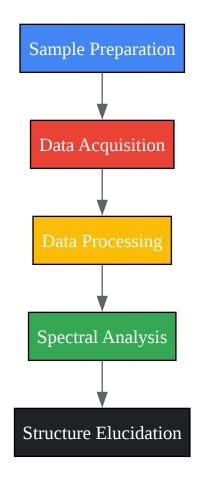
The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.





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Caption: General experimental workflow for spectroscopic analysis.

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#### References

- 1. 2-Ethylbutyramide | C6H13NO | CID 235850 PubChem [pubchem.ncbi.nlm.nih.gov]
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